

Application Note: Determination of the Extinction Coefficient of Peridinin-Chlorophyll-Protein (PerCP)

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Compound of Interest

Compound Name: *Peridinin*

Cat. No.: *B1679608*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **Peridinin**-Chlorophyll-Protein (PerCP) complex is a water-soluble fluorescent protein derived from dinoflagellates.[1][2] With a molecular weight of approximately 35.5 kDa, PerCP is widely utilized as a fluorescent label in applications such as flow cytometry and immunolabeling.[1][3][4] Its unique photophysical properties include a broad excitation spectrum with a maximum at ~482 nm, a large Stokes shift, and a distinct emission peak at ~677 nm.[1][4][5]

Accurate quantification of PerCP concentration is crucial for experimental consistency and the reliability of downstream applications. The most direct method for this is through UV-Vis spectrophotometry, based on the Beer-Lambert law. This law states that absorbance (A) is directly proportional to the molar concentration (c), the path length of light (L), and the molar extinction coefficient (ϵ), expressed as $A = \epsilon cL$. [6][7] The extinction coefficient is a unique physical constant for a substance at a specific wavelength, representing its light-absorbing ability.

Unlike many proteins whose concentrations are estimated by absorbance at 280 nm, PerCP's concentration is determined at its visible absorbance maximum (~482 nm) due to its pigment components.[1][8] The ratio of absorbance at this peak to the absorbance at 280 nm (A_{482}/A_{280})

also serves as a critical indicator of the protein's purity.^{[1][8]} This document provides a detailed protocol for the experimental determination of the extinction coefficient of PerCP.

Quantitative Data for PerCP

The following table summarizes key quantitative parameters for PerCP, compiled from various technical sources.

Parameter	Value	Source(s)
Molecular Weight	~35,000 - 35,500 Da	^{[1][3][4][8]}
Absorbance Maximum (λ_{max})	482 - 483 nm	^{[1][8]}
Emission Maximum	676 - 677 nm	^{[1][8]}
Molar Extinction Coefficient (ϵ)	3.5×10^5 - 4.524×10^5 $\text{M}^{-1}\text{cm}^{-1}$ at ~483 nm	^{[2][3][8]}
Mass Extinction Coefficient	$A(1 \text{ mg/mL}) = 11.6$ at 482 nm	^{[3][9]}
Purity Criterion	A_{482}/A_{280} ratio ≥ 4.2	^[1]

Experimental Protocol: Measuring the PerCP Extinction Coefficient

Objective: To determine the molar and mass extinction coefficient of a highly purified PerCP sample using spectrophotometry.

Principle: This protocol is based on the Beer-Lambert law. By measuring the absorbance of a PerCP solution of a precisely known concentration, the extinction coefficient can be calculated. An accurate, independent method (e.g., quantitative amino acid analysis) is required to determine the initial concentration of the stock solution for a de novo measurement.

Materials and Equipment:

- Highly purified PerCP sample
- Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), 50 mM HEPES)^[9]

- Calibrated UV-Vis spectrophotometer
- Matched quartz cuvettes (1 cm path length)
- Calibrated micropipettes and tips
- Vortex mixer

Methodology:

1. Preparation of PerCP Stock Solution

- Prepare a stock solution of purified PerCP in the desired buffer.
- Crucial Step: Determine the precise protein concentration of this stock solution using an absolute quantification method, such as quantitative amino acid analysis or nitrogen analysis. This value is the reference concentration for calculating the extinction coefficient.

2. Spectrophotometer Setup

- Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.[\[10\]](#)
- Set the instrument to perform a wavelength scan from 250 nm to 750 nm to confirm the absorbance peaks at ~280 nm and ~482 nm.

3. Sample Preparation and Measurement

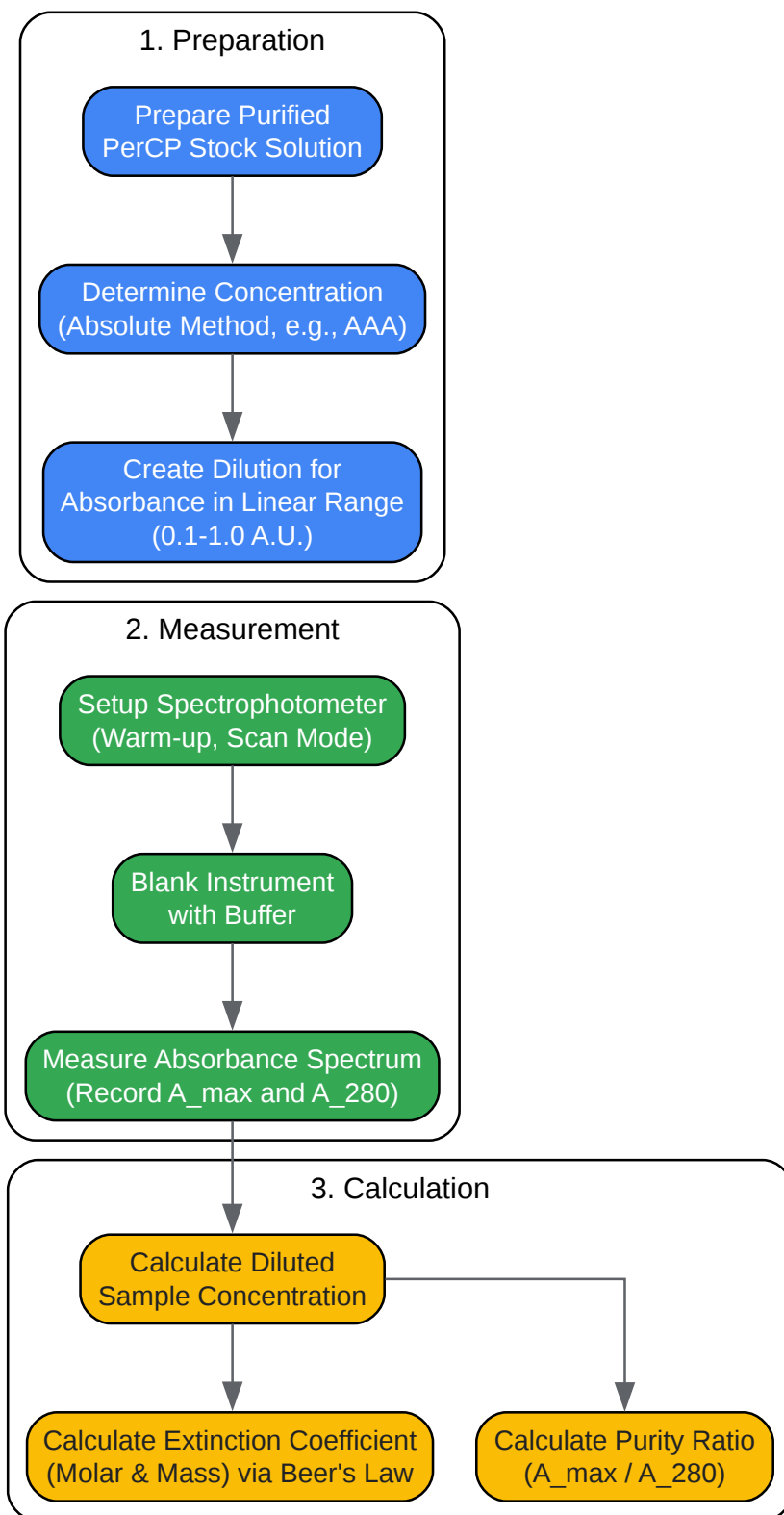
- Prepare a dilution of the PerCP stock solution with the buffer to achieve an absorbance value between 0.1 and 1.0 at the ~482 nm peak. This range ensures the measurement is within the linear response range of most spectrophotometers.[\[11\]](#) Record the dilution factor accurately.
- Fill a 1 cm path length quartz cuvette with the same buffer used for dilution to serve as the blank.
- Place the blank cuvette in the spectrophotometer and zero the absorbance across the entire wavelength range.[\[10\]](#)

- Replace the blank cuvette with the cuvette containing the diluted PerCP sample.
- Measure the full absorbance spectrum and record the absorbance values at the visible peak (~482 nm) and at 280 nm.

4. Data Analysis and Calculations

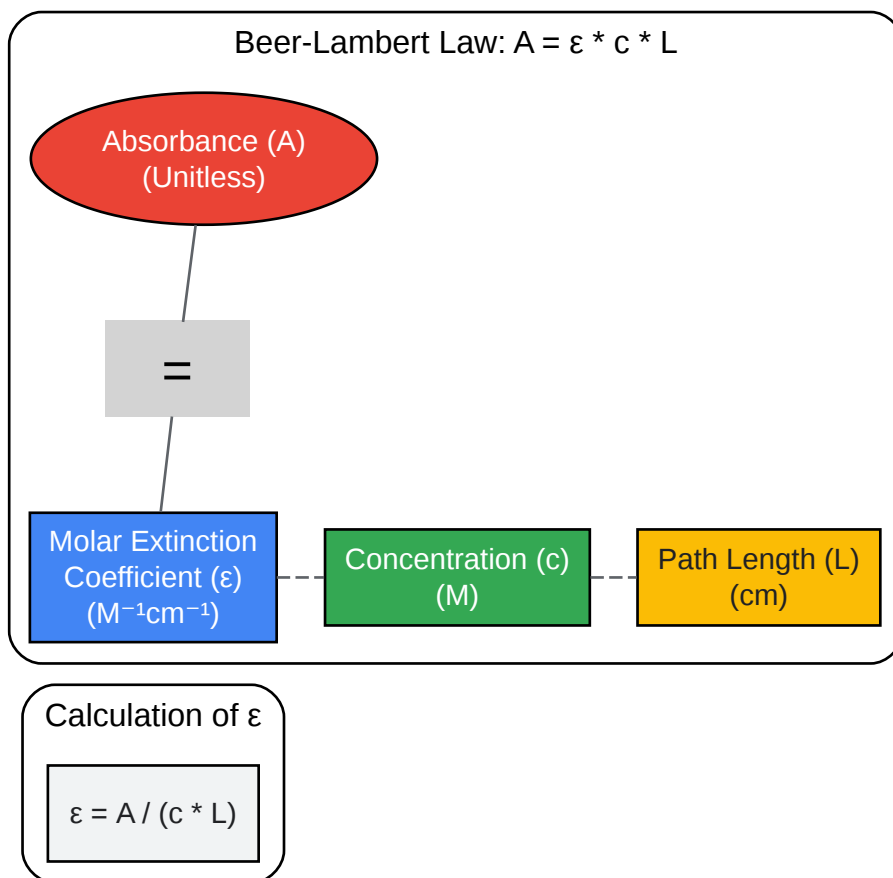
- Step A: Calculate the Concentration of the Diluted Sample
 - Use the concentration of the initial stock solution (determined by an absolute method) and the dilution factor.
 - $\text{Concentration_diluted (mg/mL)} = \text{Concentration_stock (mg/mL)} / \text{Dilution Factor}$
 - $\text{Concentration_diluted (M)} = (\text{Concentration_diluted (mg/mL)} / \text{Molecular Weight (g/mol)}) * 1000$
- Step B: Calculate the Mass Extinction Coefficient (ϵ_{mass})
 - This coefficient is often expressed as the absorbance of a 1 mg/mL solution in a 1 cm cuvette.
 - $\epsilon_{\text{mass}} [(\text{mg/mL})^{-1}\text{cm}^{-1}] = A_{482} / (\text{Concentration_diluted (mg/mL)} * \text{Path Length (cm)})$
- Step C: Calculate the Molar Extinction Coefficient (ϵ_{molar})
 - This is the standard coefficient used in the Beer-Lambert law with molar concentrations.
 - $\epsilon_{\text{molar}} [\text{M}^{-1}\text{cm}^{-1}] = A_{482} / (\text{Concentration_diluted (M)} * \text{Path Length (cm)})$
- Step D: Determine the Purity Ratio
 - Calculate the ratio of the absorbance at the visible peak to the absorbance at 280 nm.
 - $\text{Purity Ratio} = A_{482} / A_{280}$
 - A ratio of ≥ 4.2 is indicative of a high-purity PerCP sample.^[1]

Visualizations



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Caption: Workflow for determining the extinction coefficient of PerCP.



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